Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate
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Overview
Description
Benzyl 7-(hydroxymethyl)-2-azaspiro[44]nonane-2-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 7-(hydroxymethyl)-2-azaspiro[44]nonane-2-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of strong bases and protecting groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications in research rather than large-scale manufacturing. the principles of green chemistry and process optimization would be applied to scale up the synthesis while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to modify the spirocyclic core or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while reduction could lead to a variety of reduced spirocyclic compounds.
Scientific Research Applications
Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions at the molecular level.
Mechanism of Action
The mechanism of action of Benzyl 7-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The spirocyclic structure may allow it to fit into unique binding sites, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate: Shares a similar spirocyclic core but with different substituents.
2-Oxo-7-azaspiro[3.5]nonane-7-carboxylate: Another spirocyclic compound with potential biological activity.
Uniqueness
Properties
Molecular Formula |
C17H23NO3 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
benzyl 8-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate |
InChI |
InChI=1S/C17H23NO3/c19-11-15-6-7-17(10-15)8-9-18(13-17)16(20)21-12-14-4-2-1-3-5-14/h1-5,15,19H,6-13H2 |
InChI Key |
UFAVHMHTGDKPIR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C2)C(=O)OCC3=CC=CC=C3)CC1CO |
Origin of Product |
United States |
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